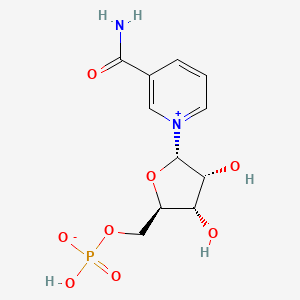
alpha-Nicotinamide mononucleotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Nicotinamide mononucleotide is a nicotinamide nucleotide.
Aplicaciones Científicas De Investigación
Cancer Therapy
NMN has shown promise in mitigating the side effects associated with chemotherapy and radiotherapy. Studies indicate that NMN can enhance cellular energy metabolism and reduce oxidative stress, thereby protecting normal cells from damage during cancer treatments. For instance, NMN supplementation has been reported to alleviate the adverse effects of radiation by improving NAD+ levels in cells, which promotes self-repair mechanisms and reduces inflammation .
Neurodegenerative Diseases
Recent findings suggest that NMN may have therapeutic benefits for neurodegenerative disorders such as Alzheimer's Disease (AD) and Parkinson's Disease (PD). In AD model studies, NMN administration improved cognitive function by enhancing neuronal survival and reducing amyloid-beta accumulation . Similarly, NMN was found to restore NAD+ levels in PD models, leading to decreased apoptosis and improved energy metabolism .
| Disease | Mechanism of Action | Study Reference |
|---|---|---|
| Alzheimer's Disease | Increases neuronal survival; reduces amyloid-beta | |
| Parkinson's Disease | Restores NAD+ levels; decreases apoptosis |
Cardiovascular Health
NMN's role in cardiovascular health is gaining attention due to its ability to enhance endothelial function and reduce inflammation. Research indicates that NMN supplementation can lower blood pressure and improve vascular function by modulating inflammatory pathways . Additionally, NMN has been linked to improved glucose metabolism, which is crucial for preventing cardiovascular diseases.
| Application | Effect on Cardiovascular Health | Study Reference |
|---|---|---|
| Blood Pressure | Reduces hypertension; improves vascular function | |
| Glucose Metabolism | Enhances insulin sensitivity; prevents diabetes |
Anti-Aging Effects
The anti-aging properties of NMN are primarily attributed to its role in boosting NAD+ levels. By restoring NAD+, NMN has been associated with improved mitochondrial function and enhanced cellular repair mechanisms. Clinical trials are underway to explore its efficacy in age-related conditions such as type 2 diabetes and metabolic syndrome .
Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of NMN as an anti-aging supplement. Initial findings suggest that NMN can improve metabolic health markers in older adults, including insulin sensitivity and lipid profiles.
| Trial Focus | Outcome | Study Reference |
|---|---|---|
| Metabolic Health | Improved insulin sensitivity; better lipid profiles | |
| Aging Biomarkers | Enhanced NAD+ levels; reduced age-related decline |
Metabolic Disorders
NMN has demonstrated potential in the treatment of metabolic disorders such as obesity and type 2 diabetes. Research shows that NMN can enhance glucose-stimulated insulin secretion and improve pancreatic beta-cell function . This effect is particularly significant in models of high-fat diet-induced obesity.
Propiedades
Número CAS |
7298-94-4 |
|---|---|
Fórmula molecular |
C11H15N2O8P |
Peso molecular |
334.22 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11+/m1/s1 |
Clave InChI |
DAYLJWODMCOQEW-CDLYGTGVSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















